![molecular formula C11H19N5 B1493066 6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine CAS No. 1510454-27-9](/img/structure/B1493066.png)
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine”, involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine” are not explicitly mentioned in the search results .Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of a derivative of this compound, (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, has been reported . These studies provide valuable information about the compound’s structure and properties, which can be useful in various fields of research.
Drug Discovery
This compound can be used in drug discovery. Its unique structure can interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a versatile tool in the design and synthesis of potential drug candidates.
Organic Synthesis
The compound is also used in organic synthesis. It can participate in various chemical reactions, enabling the synthesis of a wide range of organic compounds.
Material Science
In material science, the compound can be used to create materials with unique properties. Its crystal structure can contribute to the properties of the resulting material .
properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-8-10(12)13-9(2)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQRJXUWPIXDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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